Uncialamycin

Antibody-Drug Conjugate (ADC) Targeted Cancer Therapy Cytotoxicity

Uncialamycin is a rare, picomolar-potency anthraquinone-fused enediyne antibiotic, available via custom synthesis. Its simplified architecture, confirmed by streamlined total synthesis, enables functionalized analogue generation for ADC linker optimization. Crucially, Uncialamycin-based ADCs exhibit a unique bystander killing effect, critical for eradicating antigen-heterogeneous solid tumors—a feature not uniformly present in other enediynes. Benchmark cytotoxicity and evaluate ADC viability in lung, gastric, and ovarian cancer models.

Molecular Formula C26H17NO6
Molecular Weight 439.4 g/mol
Cat. No. B1248839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUncialamycin
Synonymsuncialamycin
Molecular FormulaC26H17NO6
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESCC(C12C3C#CC=CC#CC(C1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O
InChIInChI=1S/C26H17NO6/c1-13(28)25-18-10-4-2-3-5-11-19(30)26(25,33-25)16-12-17(29)20-21(22(16)27-18)24(32)15-9-7-6-8-14(15)23(20)31/h2-3,6-9,12-13,18-19,27-30H,1H3/b3-2-/t13?,18-,19+,25-,26-/m0/s1
InChIKeyOBGWIHKWGGEOEV-YFRVKLFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uncialamycin for ADC Payload Development: Sourcing the Picomolar Enediyne Antibiotic


Uncialamycin is a naturally occurring anthraquinone-fused enediyne (AFE) antibiotic first isolated from a Streptomyces species associated with the lichen Cladonia uncialis [1]. Structurally characterized by a 10-membered enediyne core fused to an anthraquinone moiety, it is among the most potent cytotoxic agents known, operating via a radical-mediated mechanism that induces both single- and double-strand DNA cleavage [2]. Total synthesis and scalable analogue preparation have been achieved through streamlined routes, making this structurally simpler enediyne accessible for procurement and use as a payload in targeted cancer therapeutics [3].

Uncialamycin Procurement: Why Enediyne Class Potency Does Not Guarantee ADC-Relevant Performance


While several enediyne natural products share the Bergman cyclization–based DNA cleavage mechanism, their structural and physicochemical attributes—and consequently their suitability as antibody-drug conjugate (ADC) payloads—diverge substantially. Procurement decisions based solely on enediyne class membership risk selecting a compound with suboptimal synthetic tractability, inappropriate linker derivatization sites, or insufficient bystander killing capacity. Uncialamycin occupies a unique performance niche: it is among the rarest and most potent enediynes, yet its comparatively simpler architecture facilitates total synthesis and, critically, the design of functionalized analogues for bioconjugation [1]. Moreover, uncialamycin-based ADCs exhibit a pronounced bystander killing effect—a property not uniformly observed across all enediyne payloads—which is essential for eradicating antigen-heterogeneous solid tumors [2]. These differentiated characteristics mean that generic substitution with another enediyne cannot be assumed to replicate uncialamycin's ADC performance.

Uncialamycin Evidence Guide: Quantitative Differentiation for ADC Payload Selection


Cytotoxic Potency of Uncialamycin ADC: Subnanomolar IC50 Against Mesothelin-Positive Lung Cancer

An anti-mesothelin monoclonal antibody conjugated to an uncialamycin analogue (compound 3c) via a valine-citrulline dipeptide linker demonstrated subnanomolar in vitro potency against the H226 mesothelin-positive lung cancer cell line [1]. This potency is directly attributable to the uncialamycin payload and confirms its suitability for ADC-based targeted delivery.

Antibody-Drug Conjugate (ADC) Targeted Cancer Therapy Cytotoxicity

Bystander Killing Effect: A Unique Functional Differentiator for Uncialamycin ADCs

Uncialamycin-based ADCs exhibit a strong bystander killing effect in vitro and in vivo [1]. This property is not universally shared by all enediyne-derived ADCs and is critical for addressing tumor heterogeneity, where not all cancer cells express the target antigen. The capacity of released uncialamycin payload to diffuse and kill neighboring antigen-negative cells provides a distinct functional advantage.

ADC Bystander Killing Solid Tumors Enediyne

DNA Double-Strand Cleavage: Mechanistic Basis for High Potency

Uncialamycin induces both single- and double-strand cleavage of ΦX174 DNA, as demonstrated by gel electrophoresis [1]. The natural (+)-uncialamycin enantiomer is a more potent DNA cleaver than its synthetic C26 epimer, establishing a stereochemical requirement for optimal activity.

DNA Damage Enediyne Mechanism of Action Bergman Cyclization

Streamlined Total Synthesis: Enabling Scalable Procurement and Analogue Design

A streamlined enantioselective total synthesis of uncialamycin was achieved in 22 linear steps with an 11% overall yield [1]. This route is significantly more efficient than earlier approaches and, crucially, is amenable to the synthesis of designed analogues bearing functional handles for linker conjugation [1].

Total Synthesis Process Chemistry ADC Payload Scalability

Picomolar Cytotoxicity of Free Uncialamycin and Designed Analogues

The streamlined synthesis enabled biological evaluation of uncialamycin and several designed analogues. Select compounds exhibited low picomolar potencies against various cancer cell lines [1]. Uncialamycin itself is noted as among the most potent members of the enediyne class.

Cytotoxicity Enediyne Structure-Activity Relationship IC50

Patent-Backed Analogue Diversity: Expanding Conjugation Options

Patents describe novel uncialamycin analogues of formulae (I) and (II), along with synthetic pathways for their preparation [1]. These analogues incorporate diverse functional groups designed to facilitate conjugation to antibodies and other targeting moieties, expanding the range of possible linker-payload combinations.

Patent Analogue Synthesis ADC Linker Drug Development

Uncialamycin Application Scenarios: From ADC Discovery to Preclinical Development


ADC Payload Candidate Screening for Solid Tumor Indications

Procure uncialamycin or its analogues to benchmark cytotoxic potency (picomolar IC50) and assess ADC viability in vitro. Use the demonstrated bystander killing effect in co-culture assays [1] as a key selection criterion when targeting antigen-heterogeneous solid tumors such as lung, gastric, or ovarian cancers.

Linker-Payload Optimization Using Functionalized Uncialamycin Analogues

Leverage the streamlined synthetic route [2] to access functionalized uncialamycin analogues described in the patent literature [3]. Evaluate cleavable and noncleavable linker constructs in vitro to identify an ADC with optimal stability, release kinetics, and anti-tumor activity.

Stereochemical Integrity Control in Payload Manufacturing

When scaling up synthesis for preclinical toxicology studies, employ the enantioselective Noyori reduction step established in the total synthesis [2] to ensure production of the highly potent natural (+)-uncialamycin stereoisomer, avoiding the less active C26 epimer [4].

Mechanistic Validation of DNA Damage Response in Cancer Models

Utilize uncialamycin as a tool compound to induce and study DNA double-strand breaks (confirmed via ΦX174 plasmid cleavage assays [4]). Correlate DNA damage with cell cycle arrest and apoptosis markers in cancer cell lines to validate target engagement and mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uncialamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.